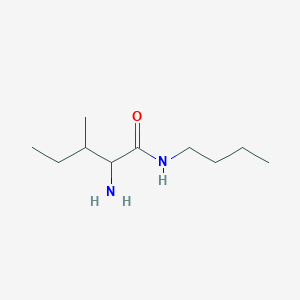![molecular formula C14H29N4NaO13P2 B14789736 Sodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate;dihydrate](/img/structure/B14789736.png)
Sodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate;dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Citicoline sodium salt, also known as cytidine-5’-diphosphocholine sodium, is a naturally occurring compound found in the cells of human and animal tissues. It plays a crucial role in the synthesis of phosphatidylcholine, a major component of cell membranes. Citicoline sodium salt is widely recognized for its neuroprotective properties and is used in the treatment of various neurological disorders, including stroke, traumatic brain injury, and cognitive impairments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of citicoline sodium salt involves the reaction of cytidine-5’-monophosphate with phosphorylcholine in the presence of a condensing agent such as p-toluenesulfonyl chloride. The reaction is typically carried out in a solvent like dimethylformamide, followed by purification using column chromatography .
Industrial Production Methods: Industrial production of citicoline sodium salt can be achieved through both chemical synthesis and enzymatic methods. The chemical synthesis route involves the use of cytidine triphosphate and phosphorylcholine, while the enzymatic method utilizes cytidine triphosphate and phosphorylcholine biosynthesized by enzymes extracted from cells . The final product is purified to achieve high purity levels suitable for pharmaceutical use.
Análisis De Reacciones Químicas
Types of Reactions: Citicoline sodium salt undergoes various chemical reactions, including hydrolysis, dephosphorylation, and phosphorylation. Upon ingestion or injection, it is rapidly hydrolyzed and dephosphorylated to yield cytidine and choline, which are then used to resynthesize cytidine-5’-diphosphocholine inside brain cells .
Common Reagents and Conditions:
Hydrolysis: Water and enzymes
Dephosphorylation: Phosphatases
Phosphorylation: Kinases and adenosine triphosphate
Major Products Formed: The major products formed from the hydrolysis and dephosphorylation of citicoline sodium salt are cytidine and choline .
Aplicaciones Científicas De Investigación
Citicoline sodium salt has a wide range of scientific research applications, particularly in the fields of neurology, ophthalmology, and psychiatry. It is used to enhance cognitive functions, prevent dementia progression, and improve prognosis after stroke . Additionally, it has been shown to stimulate nerve regeneration and reduce pain in animal models of nerve damage . Citicoline sodium salt is also used as a dietary supplement to support brain health and cognitive function .
Mecanismo De Acción
Citicoline sodium salt exerts its effects by promoting the synthesis of phosphatidylcholine, a key component of neuronal cell membranes. It enhances the biosynthesis of structural phospholipids, increases cerebral metabolism, and boosts levels of neurotransmitters such as noradrenaline and dopamine in the central nervous system . Citicoline sodium salt also preserves mitochondrial function and inhibits apoptosis, contributing to its neuroprotective properties .
Comparación Con Compuestos Similares
- Choline bitartrate
- Alpha-glycerylphosphorylcholine
- Phosphatidylcholine
Citicoline sodium salt stands out due to its comprehensive neuroprotective effects and its role in maintaining neuronal structure and function.
Propiedades
Fórmula molecular |
C14H29N4NaO13P2 |
|---|---|
Peso molecular |
546.34 g/mol |
Nombre IUPAC |
sodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate;dihydrate |
InChI |
InChI=1S/C14H26N4O11P2.Na.2H2O/c1-18(2,3)6-7-26-30(22,23)29-31(24,25)27-8-9-11(19)12(20)13(28-9)17-5-4-10(15)16-14(17)21;;;/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H3-,15,16,21,22,23,24,25);;2*1H2/q;+1;;/p-1 |
Clave InChI |
DAKGUESZJQLFFM-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.O.O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



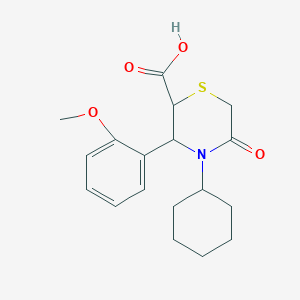
![9-((Triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B14789668.png)
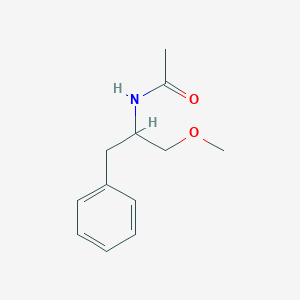
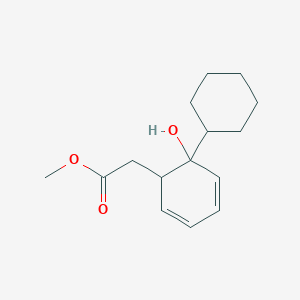
![potassium;[1,4-dioxan-2-ylmethyl(methyl)sulfamoyl]-[5-(1-methylpyrazol-3-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]azanide;hydrate](/img/structure/B14789678.png)



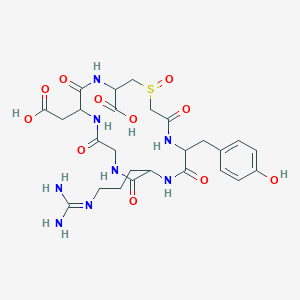
![sodium;2-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetate;hydrate](/img/structure/B14789721.png)

